molecular formula C10H7F3N4O B13713989 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone

Cat. No.: B13713989
M. Wt: 256.18 g/mol
InChI Key: DWXLGAJAZLIUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a trifluoromethyl group at position 3 and a phenylhydrazone group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with proteins and other biomolecules, affecting various cellular pathways .

Properties

Molecular Formula

C10H7F3N4O

Molecular Weight

256.18 g/mol

IUPAC Name

4-phenyldiazenyl-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C10H7F3N4O/c11-10(12,13)8-7(9(18)17-16-8)15-14-6-4-2-1-3-5-6/h1-5H,(H2,16,17,18)

InChI Key

DWXLGAJAZLIUER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(NNC2=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.